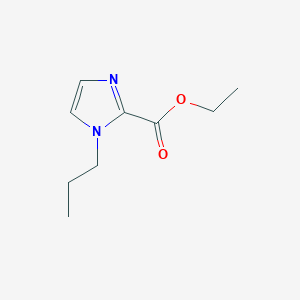

Ethyl 1-propyl-1H-imidazole-2-carboxylate

Description

Significance of Imidazole (B134444) Heterocycles in Contemporary Organic Synthesis

Aromatic heterocyclic compounds are fundamental to the development of numerous natural products, pharmaceuticals, and advanced materials. nbinno.com Among these, the imidazole ring, a five-membered aromatic ring with two nitrogen atoms, holds a position of particular importance in synthetic chemistry. nbinno.com First synthesized by Heinrich Debus in 1858, the imidazole nucleus is a planar system with six π-electrons, conforming to Hückel's rule for aromaticity, which imparts significant stability. nbinno.com This structure is amphoteric, meaning it can act as both a weak acid and a weak base, a vital property for its role as a versatile chemical building block. nbinno.com

The significance of the imidazole scaffold is highlighted by its presence in a vast array of biologically crucial molecules. biomedpharmajournal.org It forms the core of the amino acid histidine, which is integral to the function of many proteins and enzymes, including hemoglobin. Histidine derivatives, such as the hormone histamine, are key signaling molecules in physiological processes. nbinno.com Furthermore, the imidazole ring is a structural component of purines, essential building blocks of DNA and RNA. nbinno.com

In medicinal chemistry, imidazole derivatives have been developed into a wide range of therapeutic agents, including antifungal medications, antibiotics, and sedatives. sciencepublishinggroup.com The structural characteristics of the imidazole ring allow it to bind with various enzymes and receptors through multiple types of interactions, such as hydrogen bonds and coordination complexes. researchgate.net This broad utility has made the imidazole nucleus a "privileged structure" and a key focus in drug discovery and the synthesis of novel therapeutic agents. biomedpharmajournal.orgsciencepublishinggroup.com

Overview of Imidazole-2-Carboxylate Esters as Versatile Synthetic Scaffolds

Imidazole-2-carboxylate esters represent a specific class of imidazole derivatives that serve as highly versatile intermediates in organic synthesis. The ester group at the 2-position of the imidazole ring is a key functional handle that can be readily modified, allowing for the construction of more complex molecules. These compounds are valuable precursors for creating a variety of substituted imidazoles. acs.orgrsc.org

The synthesis of these esters can be achieved through several methods. One common approach involves the direct carboxylation of an imidazole derivative followed by esterification. chemicalbook.com For example, recent methodologies have demonstrated the synthesis of 2-carboxylate substituted imidazoles from oxime-hydroxylamines, which proceed through an in-situ formation of an N-oxide, followed by cyclization and aromatization. rsc.org

A significant application of imidazole-2-carboxylate esters is as key intermediates in the synthesis of pharmaceuticals. For instance, certain substituted imidazole-5-carboxylates are crucial for the production of angiotensin II receptor antagonists like Olmesartan. jocpr.comchemicalbook.com In these syntheses, the ester and other substituents on the imidazole ring are strategically placed to be elaborated into the final complex drug molecule through multi-step reaction sequences, often involving Grignard reactions and N-alkylation steps. jocpr.comgoogle.com The adaptability of the imidazole-2-carboxylate scaffold makes it an indispensable tool for medicinal chemists. researchgate.net

Current Academic Research Landscape Pertaining to N-Substituted Imidazole-2-Carboxylates

The academic research landscape for N-substituted imidazole-2-carboxylates is dynamic, with extensive investigations into their synthesis and application, particularly in medicinal chemistry. The "N-substitution" refers to the attachment of an alkyl or aryl group to one of the nitrogen atoms in the imidazole ring, which significantly influences the molecule's physical and biological properties.

Synthetic strategies often focus on the N-alkylation of imidazole precursors. nih.govresearchgate.net Research has shown that the antibacterial efficacy of 1-alkylimidazole derivatives can be enhanced by increasing the length of the alkyl chain. nih.gov The synthesis of N-substituted imidazole derivatives is often pursued to develop new chemical entities with potential antimicrobial properties to combat microbial resistance. nih.gov A common synthetic route involves reacting an imidazole nucleus with a halo-ester, such as ethyl chloroacetate, to form an imidazole ester intermediate, which can then be further modified. nih.gov

Another area of active research involves the use of N,N'-disubstituted NHC carboxylates (where NHC is N-heterocyclic carbene) as effective NHC transfer agents to metal centers. acs.org These reagents can be synthesized from N-substituted imidazoles and dialkyl carbonates, providing a route to various organometallic complexes used in catalysis. acs.org The ability to tune the N-substituents allows for precise control over the electronic and steric properties of the resulting catalysts. This research highlights the ongoing effort to create novel, functionalized imidazole compounds for a wide range of applications, from new drug candidates to advanced catalytic systems.

Interactive Data Table: Physicochemical Properties of Selected Imidazole Carboxylates

This table summarizes key properties for Ethyl 1H-imidazole-2-carboxylate, a closely related parent compound to the subject of this article.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | nih.gov |

| Molecular Weight | 140.14 g/mol | nih.gov |

| CAS Number | 33543-78-1 | nih.gov |

| Physical State | Liquid | |

| Density | 1.162 g/mL at 25 °C | |

| Refractive Index | n20/D 1.472 |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-propylimidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-6-11-7-5-10-8(11)9(12)13-4-2/h5,7H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKMPXXHRXMZSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CN=C1C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 1 Propyl 1h Imidazole 2 Carboxylate

Established Synthetic Routes to Imidazole-2-Carboxylates

Multi-component reactions (MCRs) provide an efficient means of synthesizing complex molecules like imidazoles in a single step from three or more starting materials. The Debus-Radziszewski imidazole (B134444) synthesis is a cornerstone MCR for this purpose. wikipedia.orgslideshare.netscribd.com This reaction typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.orgslideshare.netscribd.com To produce N-substituted imidazoles, a primary amine can be used in place of one equivalent of ammonia. wikipedia.org

The general reaction proceeds in two conceptual stages: first, the dicarbonyl compound reacts with ammonia or a primary amine to form a diimine intermediate. scribd.com In the second stage, this diimine condenses with an aldehyde to form the imidazole ring. scribd.com Numerous modifications to this classic reaction have been developed to improve yields and broaden its applicability, employing various catalysts and reaction conditions. ijprajournal.comisca.me

| Catalyst/Condition | Reactants | Key Features | Reference |

|---|---|---|---|

| Lactic Acid | Aromatic aldehyde, benzil, ammonium (B1175870) acetate (B1210297) | Biodegradable catalyst, high temperature (160°C), yields up to 92%. | ijprajournal.com |

| Zirconium (IV) acetylacetonate (B107027) (Zr(acac)4) / Ultrasound | Aldehydes, benzils, ammonium acetate | Ultrasound-assisted, efficient, uses ethanol (B145695) as a solvent. | ijprajournal.com |

| Microwave Irradiation | Benzil, substituted aldehydes, ammonium acetate (for trisubstituted); plus an aromatic amine (for tetrasubstituted) | Solvent-free, rapid reaction times, excellent yields. | ijprajournal.com |

| p-Toluenesulfonic acid (PTSA) | Benzil, substituted benzaldehyde, ammonium acetate, aniline | Non-toxic and inexpensive catalyst for synthesizing highly substituted imidazoles. | isca.me |

A more recent approach to synthesizing 2-carboxylate substituted imidazoles involves the reaction of oxime-hydroxylamines with ethyl glyoxalate. rsc.org This method offers a pathway to NH-imidazoles featuring an ester group specifically at the C-2 position. The reaction is believed to proceed through an initial condensation of the oxime-hydroxylamine with ethyl glyoxalate, which forms an N-oxide intermediate in situ. rsc.org This intermediate then undergoes cyclization, followed by a dehydrative aromatization step, to yield a 1-hydroxyimidazole. Subsequent reaction, for instance with chloro-2-propanone, can then produce the final NH-imidazole product in good yield. rsc.org

| Step | Key Reactants | Intermediate/Product | Reference |

|---|---|---|---|

| 1 | Oxime-hydroxylamine, Ethyl glyoxalate | N-oxide intermediate | rsc.org |

| 2 | N-oxide intermediate | 1-hydroxyimidazole | rsc.org |

| 3 | 1-hydroxyimidazole, Chloro-2-propanone | NH-imidazole with ester at C-2 | rsc.org |

A significant synthetic route for producing key intermediates for compounds like Olmesartan, which share a similar core structure, involves the reaction of an α-halooxaloacetic acid diethyl ester with an amidine. jocpr.comgoogle.com Specifically, diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate can be synthesized by reacting diethyl 2-chloro-3-oxosuccinate (α-chlorooxaloacetic acid diethyl ester) with a butyramidinium salt in ethanol. jocpr.com This imidazole dicarboxylate can then be selectively reacted, for example, with a Grignard reagent like methylmagnesium bromide, to transform one of the ester groups, yielding a 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate. jocpr.comgoogle.comchemicalbook.com This demonstrates a viable method for constructing the 2-propyl-imidazole core with ester functionalities at the 4 and 5 positions.

| Starting Material 1 | Starting Material 2 | Product | Reference |

|---|---|---|---|

| α-Chlorooxaloacetic acid diethyl ester | Butyramidinium salt | Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | jocpr.comgoogle.com |

An alternative strategy is a two-step process: first, the synthesis of 1H-imidazole-2-carboxylic acid, followed by its esterification. The carboxylic acid precursor can be prepared by oxidizing imidazole-2-carboxaldehyde with hydrogen peroxide in an aqueous solution. chemicalbook.com This method provides the acid in high yield. chemicalbook.com

Once the 1H-imidazole-2-carboxylic acid is obtained, it can be converted to its ethyl ester. Mild esterification methods are often preferred to avoid side reactions. One such method involves the use of phosphines, iodine (I2), and imidazole, which allows for the selective esterification of a variety of carboxylic acids with good results. acs.orgnih.gov This approach is based on the Garegg-Samuelsson reaction and proceeds through the generation of a bulky phosphonium-carboxylate salt intermediate. acs.org

| Reaction Step | Reactants | Key Conditions/Reagents | Product | Reference |

|---|---|---|---|---|

| Acid Synthesis | Imidazole-2-carboxaldehyde | 30% Hydrogen peroxide, water | 1H-Imidazole-2-carboxylic acid | chemicalbook.com |

| Esterification | 1H-Imidazole-2-carboxylic acid, Ethanol | Phosphine, I2, Imidazole | Ethyl 1H-imidazole-2-carboxylate | acs.orgnih.gov |

N-Alkylation Strategies for Regioselective Synthesis

After the formation of the ethyl imidazole-2-carboxylate core, the final step in synthesizing Ethyl 1-propyl-1H-imidazole-2-carboxylate is the introduction of the propyl group onto one of the ring's nitrogen atoms.

The N-alkylation of unsymmetrically substituted imidazoles, such as ethyl imidazole-2-carboxylate, presents a challenge of regioselectivity, as the alkyl group can attach to either the N-1 or N-3 position. The outcome of the reaction is influenced by several factors, including steric and electronic effects of the substituents on the imidazole ring, the nature of the alkylating agent, and the reaction medium (neutral vs. basic). otago.ac.nz

Generally, electron-withdrawing groups, like the 2-carboxylate group, deactivate the adjacent nitrogen atom (N-1) towards electrophilic attack. otago.ac.nz In basic conditions, where the imidazole anion is the reacting species, the alkylation tends to occur at the less sterically hindered and more electronically favorable nitrogen. otago.ac.nz Steric hindrance from both the existing ring substituents and the incoming alkylating agent plays a significant role; bulkier groups will favor reaction at the less crowded nitrogen atom. otago.ac.nz Therefore, to synthesize this compound, the reaction would involve treating ethyl 1H-imidazole-2-carboxylate with a propylating agent, such as propyl halide (e.g., 1-bromopropane), in the presence of a suitable base and solvent. Careful selection of these conditions is crucial to favor the desired N-1 isomer over the N-3 isomer.

| Factor | Influence on Regioselectivity | Example Condition for N-1 Propylation | Reference |

|---|---|---|---|

| Electronic Effects | Electron-withdrawing groups (like -COOEt at C-2) deactivate the adjacent N-1, but can influence the tautomeric equilibrium. | The 2-carboxylate group makes the N-H proton more acidic, facilitating anion formation for alkylation. | otago.ac.nz |

| Steric Effects | The incoming propyl group will preferentially attack the less sterically hindered nitrogen atom. The C-2 substituent can influence the accessibility of N-1 vs. N-3. | Use of 1-bromopropane (B46711) (a primary halide) minimizes steric bulk compared to secondary or tertiary halides. | otago.ac.nz |

| Reaction Medium | In basic media (e.g., using NaH, K2CO3), the imidazole anion is formed, and its reactivity is governed by electronic and steric factors. In neutral media, the reaction proceeds via an SE2' process on the tautomers. | Use of a base like sodium hydride (NaH) in an aprotic solvent like THF to deprotonate the imidazole for subsequent reaction with 1-bromopropane. | otago.ac.nzuclouvain.be |

Specific Synthetic Protocols for this compound

The synthesis of this compound can be logically approached through a multi-step sequence involving the initial formation of the imidazole-2-carboxylate core, followed by the regioselective introduction of the N-propyl group.

A common pathway begins with the creation of the foundational ethyl imidazole-2-carboxylate structure. This precursor can then be subjected to N-alkylation. The alkylation of an imidazole ring with two distinct nitrogen atoms (N-1 and N-3) presents a challenge in regioselectivity. The reaction with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) under basic conditions is a standard method for introducing the alkyl chain. The choice of base and solvent is crucial for directing the alkylation to the desired nitrogen atom and for achieving a good yield of the target N-1 isomer.

The general protocol involves deprotonating the ethyl imidazole-2-carboxylate with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting imidazolide (B1226674) anion then acts as a nucleophile, attacking the propyl halide to form the N-propylated product.

Plausible Synthetic Scheme:

Step 1: Imidazole Ring Formation. Synthesis of the precursor, ethyl imidazole-2-carboxylate.

Step 2: N-Alkylation. Reaction of ethyl imidazole-2-carboxylate with a propyl halide (e.g., 1-bromopropane) in the presence of a base (e.g., NaH) in a solvent (e.g., THF).

Influence of Reaction Conditions on Regioselectivity

For an unsymmetrical precursor like ethyl imidazole-2-carboxylate, N-alkylation can yield two different regioisomers: this compound and Ethyl 3-propyl-1H-imidazole-2-carboxylate. The control of regioselectivity is therefore a paramount consideration in the synthesis. Several factors, including steric hindrance, electronic effects, the nature of the base and solvent, and the alkylating agent itself, collectively determine the product ratio. otago.ac.nz

Steric and Electronic Effects: The substituent already on the ring (the -COOEt group at C-2) influences the reaction. Electron-withdrawing groups, like the ethyl carboxylate, decrease the nucleophilicity of the adjacent nitrogen atoms. Steric hindrance also plays a significant role; a bulky substituent at C-2 would sterically hinder the adjacent nitrogen, favoring alkylation at the more accessible nitrogen atom. otago.ac.nz

Base and Solvent System: The reaction conditions significantly impact the outcome.

Under basic conditions (e.g., NaH in THF) : An imidazolide anion is formed. The alkylation site is then primarily governed by a combination of steric and electronic factors. For many substituted imidazoles, this method can provide a high degree of regioselectivity. beilstein-journals.org

Under "neutral" conditions (e.g., in ethanol) : The imidazole acts as a neutral nucleophile. The outcome is complicated by the tautomeric equilibrium between the two possible forms of the starting imidazole. The dominant tautomer often controls the major product, even if it is the less reactive one. otago.ac.nz

The following table illustrates how reaction conditions can influence the N-1/N-2 alkylation ratio for a substituted indazole, a related N-heterocycle, demonstrating the principles that would apply to imidazole alkylation. beilstein-journals.org

| Substituent | Base | Solvent | N-1:N-2 Ratio |

|---|---|---|---|

| 3-tert-butyl | NaH | THF | >99% N-1 |

| 3-COMe | NaH | THF | >99% N-1 |

| 7-NO₂ | NaH | THF | >96% N-2 |

| Unsubstituted | DBU | Acetonitrile | 1:1.2 |

| Unsubstituted | Cs₂CO₃ | DMF | 1:1.1 |

Advanced Synthetic Techniques

Beyond classical methods, advanced synthetic strategies offer more sophisticated routes to substituted imidazoles, including metal-catalyzed, catalyst-free, and stereoselective approaches.

Metal-Catalyzed Cyclization and Functionalization Approaches

Transition-metal catalysis provides powerful tools for the construction and functionalization of heterocyclic rings like imidazole. beilstein-journals.org These methods often proceed under mild conditions with high efficiency and selectivity.

Copper-Catalyzed Reactions: Copper catalysts are widely used for forming C–N bonds. Copper-catalyzed multicomponent reactions can assemble the imidazole ring from simple precursors in a single step. For instance, a copper-catalyzed reaction of imidamides with carboxylic acids can form 1,2,4-substituted imidazoles with regiocontrol. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysts are instrumental in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) that can be used to functionalize a pre-formed imidazole ring. They are also used in cyclization reactions to build the core heterocycle.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been employed in "borrowing hydrogen" protocols, where alcohols are temporarily oxidized to aldehydes in situ to participate in ring-forming condensation reactions, offering a green and atom-economical approach. rsc.org

Catalyst-Free Methodologies for Imidazole Formation

In the interest of green chemistry and operational simplicity, several catalyst-free methods for imidazole synthesis have been developed. These reactions often rely on thermal energy or microwave irradiation to proceed.

A prominent example is the three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate, known as the Radziszewski synthesis. jocpr.com This method and its variations can be performed without a catalyst, often in green solvents like glycerol (B35011) or even under solvent-free conditions, to produce highly substituted imidazoles. jocpr.comresearchgate.netjocpr.com Another catalyst-free approach involves the [3+2] cyclization of vinyl azides with amidines, which yields 2,4-disubstituted imidazoles efficiently. nih.gov Similarly, a domino reaction of 2-azido acrylates and nitrones has been shown to produce 1,2,4,5-tetrasubstituted imidazoles without the need for any catalyst. acs.org

Stereoselective Synthesis of Chiral Imidazole Carboxylate Derivatives

While this compound itself is achiral, the principles of stereoselective synthesis are crucial for creating chiral derivatives, which are important in medicinal chemistry and catalysis. Chiral imidazole derivatives can be synthesized using several strategies.

From the Chiral Pool: One approach is to start with readily available chiral precursors, such as amino acids (e.g., histidine), and modify them to build the desired imidazole structure.

Chiral Auxiliaries: A chiral auxiliary, such as one derived from Evans' oxazolidinones, can be attached to a precursor molecule to direct a subsequent reaction stereoselectively. mdpi.com After the key stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis: A chiral catalyst (metal-based or organocatalyst) can be used to control the stereochemical outcome of a reaction. For example, a cation-directed catalytic enantioselective desymmetrization has been developed to create axially chiral imidazoles. nih.gov This method involves the deprotonation of an achiral imidazole precursor to generate an anion with enantiotopic nitrogen atoms, which are then differentiated by a chiral catalyst during the subsequent alkylation step. nih.gov This approach enables access to products with high enantiomeric excess. New synthetic methods have also made the synthesis of N-mesityl substituted, aminoindanol-derived chiral N-heterocyclic carbene (NHC) precursors possible. nih.gov

Mechanistic Investigations of Imidazole 2 Carboxylate Formation and Transformations

Elucidation of Key Reaction Intermediates

The formation of the imidazole-2-carboxylate core often proceeds through several transient species. The specific intermediates identified depend heavily on the chosen synthetic route.

A prominent pathway involves the formation of N-heterocyclic carbene (NHC)-CO2 adducts , which are essentially imidazolium-2-carboxylates. acs.orgmagtech.com.cn DFT calculations have elucidated a realistic three-step pathway for the formation of these adducts from an N-substituted imidazole (B134444) and dimethyl carbonate (DMC). acs.org The key intermediates in this process are:

Cationic Alkylated Imidazolium (B1220033) Ion Pair : The reaction initiates with a rate-determining SN2 methyl transfer from the alkylating agent (like DMC) to the imidazole nitrogen. This generates an ion pair consisting of the newly formed N,N'-disubstituted imidazolium cation and a counterion (e.g., MeOCO2⁻). acs.org

Free N-Heterocyclic Carbene (NHC) : Following the initial alkylation, a proton transfer occurs within the ion pair. This transfer induces the cleavage of the C2-H bond on the imidazole ring, leading to the formation of a free NHC, often stabilized by hydrogen bonding to byproducts like methanol. acs.org The generation of an imidazole-2-yl carbene is a challenging step due to the high pKa of the corresponding C-H bond, but it has been proposed as a key intermediate in certain enzymatic and synthetic transformations.

In other synthetic approaches, different intermediates have been proposed. For instance, in reactions starting from glyoxal (B1671930) and ammonium (B1175870) salts, the formation of imidazole-2-carboxaldehyde is a critical step, which itself is produced by the cross-reaction of glyoxal with a simpler imidazole intermediate. nih.gov Similarly, copper-catalyzed reactions of triazoles with nitriles are proposed to proceed through a diazo-imine intermediate , which then reacts to form the imidazole ring. rsc.org

| Synthetic Route | Key Intermediate(s) | Description |

| N-Alkylation/Carboxylation (e.g., with DMC) | Imidazolium Ion Pair, N-Heterocyclic Carbene (NHC) | An initial alkylation forms an ion pair, which then undergoes proton transfer to generate a transient, highly reactive NHC that is subsequently carboxylated. acs.org |

| From Triazoles and Nitriles | Diazo-imine, Nitrilium Intermediate | Ring-opening of a triazole forms a diazo-imine, which, after addition to a nitrile, cyclizes to the imidazole product. rsc.org |

| From Glyoxal and Ammonium | Imidazole | The simplest imidazole is formed first and then undergoes a cross-reaction with more glyoxal to yield imidazole-2-carboxaldehyde. nih.gov |

Detailed Analysis of Reaction Pathways and Transition States

Computational chemistry, particularly DFT, has been instrumental in mapping the potential energy surfaces of imidazole-2-carboxylate formation, providing insights into reaction barriers and the structures of transition states. nih.govacs.org

Key Steps and Transition States:

Proton Transfer and C-O Cleavage : Once the imidazolium ion pair is formed, a proton transfers from the C2 position of the imidazole ring to the counterion. This step has a much lower energy barrier (around 12.2 kcal/mol) and is associated with the simultaneous cleavage of the C2-H and O2C-OMe bonds, leading to the formation of the NHC, CO2, and methanol. acs.org

C-C Bond Formation (Carboxylation) : The final step is the nucleophilic attack of the free NHC on CO2. This step is characterized by a transition state leading to the formation of the new C-C bond, resulting in the stable zwitterionic imidazolium-2-carboxylate product. acs.orgacs.org

Role of Catalysts and Reagents in Promoting Reaction Mechanisms

The choice of catalysts and reagents is paramount in directing the synthesis towards the desired imidazole-2-carboxylate product, influencing reaction rates and selectivity.

Bases : In many imidazole syntheses, a base is crucial. For instance, in the direct carboxylation of a 4,5-disubstituted imidazole with CO2, a base like potassium carbonate is required, with the reaction often performed under high pressure and temperature. google.com In the N-alkylation of imidazoles, strong bases such as sodium hydride (NaH) are frequently used to deprotonate the imidazole nitrogen, generating a nucleophilic anion that readily attacks the alkylating agent. d-nb.infonih.gov

Metal Catalysts : A wide array of transition metals catalyze various steps in imidazole ring formation.

Copper Catalysts : Copper salts like CuCl2 are used in the regioselective diamination of alkynes with amidines to form 1,2,4-trisubstituted imidazoles. organic-chemistry.org Copper catalysis is also employed for domino azidation/intramolecular C-H amination reactions to construct the imidazole core. organic-chemistry.org

Zinc and Rhodium Catalysts : Zinc(II) chloride has been used to catalyze [3+2] cycloaddition reactions, while rhodium(II) catalysts are effective in reacting sulfonyl triazoles with nitriles to yield imidazoles via iminocarbenoid intermediates. rsc.orgorganic-chemistry.org

Specific Reagents :

Grignard Reagents : In the synthesis of derivatives closely related to the target compound, such as those used as intermediates for the pharmaceutical Olmesartan, Grignard reagents (e.g., CH3MgX) are essential. They perform a nucleophilic attack on a pre-existing ester group on the imidazole ring. google.comajrconline.orgjocpr.comjocpr.com For example, diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is treated with a Grignard reagent to selectively react at one of the ester positions. jocpr.com

Alkylating/Carboxylating Agents : As discussed, dimethyl carbonate (DMC) can serve as both an alkylating and carboxylating agent in a one-pot synthesis, avoiding the need for strong bases or high pressures of CO2. acs.org

Understanding Regiochemical Control in Imidazole Ring Formation and Substitution

Achieving the correct substitution pattern (regiochemistry) on the imidazole ring is a significant synthetic challenge. The formation of Ethyl 1-propyl-1H-imidazole-2-carboxylate requires specific control to place the propyl group at the N1 position and the ethyl carboxylate at the C2 position.

N-Alkylation Regioselectivity : The alkylation of an NH-imidazole can occur at either the N1 or N3 nitrogen atom. The outcome is influenced by steric and electronic factors of both the imidazole substrate and the alkylating agent, as well as the reaction conditions (base, solvent). d-nb.infonih.gov For a pre-formed imidazole ring, a bulky substituent at the C5 position can sterically hinder attack at the adjacent N1 position, favoring alkylation at N3. Conversely, thermodynamic control can favor the N1-alkylated product, which is often more stable. nih.gov Computational studies on related heterocyclic systems have shown that a 2-hydroxyaryl group on the nitrogen can direct regioselectivity by promoting specific intramolecular proton transfer events in intermediates, guiding the reaction pathway. nih.gov

Regiocontrol in Ring Synthesis : Many modern synthetic methods are designed to provide high regioselectivity from the outset. For example, the reaction of benzimidates with 2H-azirines in the presence of ZnCl2 provides multisubstituted imidazoles with a defined substitution pattern. organic-chemistry.org A strategy for synthesizing 1,4-disubstituted imidazoles involves the cyclization of a 2-azabuta-1,3-diene intermediate formed from a glycine (B1666218) derivative, which provides the desired regioisomer with complete selectivity. rsc.org The development of such regiocontrolled methods is a primary focus of modern synthetic chemistry for this heterocyclic system. rsc.org

Solid State Structural Elucidation of Imidazole 2 Carboxylate Compounds

Single Crystal X-ray Diffraction Analysis for Precise Atomic Arrangement

For ethyl 1-methylimidazole-2-carboxylate, X-ray diffraction studies have revealed a nearly planar molecular structure. researchgate.net The carboxyethyl group is only slightly twisted relative to the plane of the imidazole (B134444) ring. researchgate.net It is anticipated that ethyl 1-propyl-1H-imidazole-2-carboxylate would exhibit a similar planarity of the imidazole ring. The propyl group at the N1 position and the ethyl group of the ester would introduce additional conformational flexibility.

A hypothetical representation of the crystal data for a related compound, ethyl 1-methylimidazole-2-carboxylate, is presented in the interactive table below to illustrate the type of information obtained from a single crystal X-ray diffraction study. researchgate.net

| Crystal Data | |

| Empirical Formula | C7H10N2O2 |

| Formula Weight | 154.17 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit cell dimensions | a = 7.1040 (8) Åb = 15.2244 (18) Åc = 7.4511 (9) Åβ = 112.797 (2)° |

| Volume | 742.92 (15) ų |

| Z | 4 |

| Calculated density | 1.378 Mg/m³ |

| Data for Ethyl 1-methylimidazole-2-carboxylate researchgate.net |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the case of imidazole derivatives, hydrogen bonding is a significant factor in their crystal structures. For instance, in the crystal structure of ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, water molecules are linked to the organic molecules, forming a three-dimensional network through O—H⋯N and O—H⋯O hydrogen bonds. nih.gov The packing is further stabilized by C—H⋯O interactions. nih.gov While this compound lacks the N-H donor for classical hydrogen bonding, the nitrogen atom in the imidazole ring can act as a hydrogen bond acceptor.

Geometric Isomerism and Conformational Preferences in the Crystalline State

Geometric isomerism, such as cis-trans isomerism, can arise in molecules with restricted bond rotation. For this compound, the primary source of conformational variability in the crystalline state would be the orientation of the propyl and ethyl ester substituents relative to the imidazole ring.

The rotation around the C-N bond connecting the propyl group and the C-C and C-O bonds of the ethyl carboxylate group allows for different conformations. In the solid state, the molecule will adopt the conformation that allows for the most stable crystal packing, which is a balance between intramolecular steric hindrance and favorable intermolecular interactions.

For ethyl 1-methylimidazole-2-carboxylate, the carbonyl unit of the carboxyethyl group is oriented anti to the N-methyl group of the imidazole. researchgate.net This suggests a preference for a conformation that minimizes steric clash between the substituents. A similar conformational preference would be expected for this compound, where the bulkier propyl group would likely favor an orientation that minimizes interaction with the ethyl ester group. The specific dihedral angles would be determined by the subtle interplay of packing forces within the crystal.

Coordination Chemistry: Metal-Ligand Interactions and Stereochemistry

The imidazole ring is a well-known ligand in coordination chemistry, capable of binding to metal ions through its nitrogen atoms. Imidazole-based compounds can form a wide variety of metal complexes with diverse structures and applications. nih.gov The nitrogen atom at the 3-position of the imidazole ring in this compound possesses a lone pair of electrons and can act as a Lewis base, coordinating to a metal center.

The coordination of this ligand to a metal ion would be influenced by the steric bulk of the propyl and ethyl carboxylate groups. These groups could affect the accessibility of the coordinating nitrogen atom and influence the stereochemistry of the resulting metal complex. The coordination could lead to the formation of discrete mononuclear complexes or extended polynuclear structures, depending on the metal ion, the counter-ion, and the reaction conditions.

While there are no specific studies on the coordination chemistry of this compound, related imidazole carboxylate ligands have been shown to form complexes with various metal ions. For example, nickel(II) complexes with ligands containing a 2-(benzimidazole)-6-(1-arylimino-ethyl)pyridine framework have been synthesized and characterized. academie-sciences.fr The stereochemistry around the metal center in such complexes is dictated by the coordination number and the nature of the ligands.

Computational and Theoretical Investigations of Ethyl 1 Propyl 1h Imidazole 2 Carboxylate

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for investigating the electronic structure of molecules like Ethyl 1-propyl-1H-imidazole-2-carboxylate. nih.govorientjchem.org DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach provides a robust balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

For this compound, DFT calculations would typically commence with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. A common functional used for such calculations on organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311G(d,p), which provides a good description of the electronic environment around each atom. researchgate.net The output of these calculations includes the optimized molecular geometry (bond lengths, bond angles, and dihedral angles), electronic energy, and the distribution of electrons within the molecule, which forms the basis for further analysis of its properties and reactivity. researchgate.net

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily over the electron-rich imidazole (B134444) ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the carboxylate group and the imidazole ring, highlighting potential sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap implies the molecule is more polarizable and reactive. Computational studies on similar imidazole derivatives have shown that the energy gap is a crucial parameter in assessing their bioactivity.

Table 1: Representative Frontier Molecular Orbital Properties This interactive table contains representative data typical for imidazole derivatives, calculated using DFT methods.

| Parameter | Description | Representative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| ΔE (Gap) | Energy gap between HOMO and LUMO (ELUMO - EHOMO) | 5.3 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). orientjchem.org

In an MEP map of this compound:

Negative Regions (Red/Yellow): These areas indicate an excess of electrons and are prone to electrophilic attack. They are expected to be concentrated around the nitrogen atom of the imidazole ring (not bonded to the propyl group) and the oxygen atoms of the carboxylate group, which possess lone pairs of electrons.

Positive Regions (Blue): These areas signify a deficiency of electrons and are susceptible to nucleophilic attack. Such regions would likely be found around the hydrogen atoms attached to the imidazole ring and the propyl group.

Neutral Regions (Green): These areas represent regions with a relatively neutral electrostatic potential.

The MEP map provides a clear, intuitive guide to the molecule's reactivity, complementing the insights gained from FMO analysis. researchgate.net

From the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound.

Ionization Potential (I): The energy required to remove an electron from a molecule. According to Koopmans' theorem, it can be approximated as the negative of the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as the negative of the LUMO energy (A ≈ -ELUMO).

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

These descriptors, along with others like chemical hardness (η = (ELUMO - EHOMO) / 2) and electrophilicity index (ω = μ² / 2η), provide a quantitative framework for comparing the reactivity of different molecules.

Table 2: Representative Global Reactivity Descriptors This interactive table contains representative data typical for imidazole derivatives, derived from HOMO-LUMO energies.

| Descriptor | Formula | Representative Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 6.5 | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 1.2 | Energy released when an electron is added. |

| Chemical Potential (μ) | μ = (I + A) / 2 | -3.85 | Electron escaping tendency; a measure of electronegativity. |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.65 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 2.79 | A measure of the ability to accept electrons. |

Molecular Modeling and Dynamics Simulations for Conformational Space and Interactions

While quantum chemical calculations provide detailed information about the electronic structure of a single, optimized geometry, molecules are dynamic entities that can adopt various conformations. Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to explore the conformational space and dynamic behavior of molecules over time.

For this compound, MD simulations can reveal the flexibility of the propyl and ethyl chains. By simulating the molecule's movement over a period of time (typically nanoseconds), researchers can identify the most stable conformations and the energy barriers between them. These simulations take into account the forces between bonded and non-bonded atoms, providing a realistic picture of the molecule's behavior in different environments, such as in a solvent or interacting with a biological target. This information is crucial for understanding how the molecule's shape influences its properties and interactions.

Theoretical Prediction of Chemical Reactivity and Selectivity

The culmination of the computational investigations described above is the ability to predict the chemical reactivity and selectivity of this compound. By integrating the findings from DFT, FMO analysis, and MEP mapping, a comprehensive reactivity profile can be constructed.

Selectivity: The FMO analysis and MEP maps predict the sites of reaction. For instance, an electrophilic substitution reaction would be predicted to occur at the electron-rich positions of the imidazole ring, as indicated by the HOMO distribution and the negative potential regions on the MEP map. Conversely, a nucleophile would be expected to attack the electron-deficient carbon atom of the carboxyl group.

These theoretical predictions serve as a powerful hypothesis-generating tool, enabling chemists to design experiments more efficiently and to understand the underlying electronic factors that govern the chemical behavior of this compound.

Synthetic Utility and Chemical Transformations of the Ethyl 1 Propyl 1h Imidazole 2 Carboxylate Scaffold

Functionalization of the Imidazole (B134444) Ring System

The functionalization of the imidazole core is a key strategy for modulating the physicochemical and biological properties of its derivatives. The reactivity of the C-H bonds in the Ethyl 1-propyl-1H-imidazole-2-carboxylate ring is significantly influenced by the existing substituents.

The imidazole ring is a π-excessive aromatic heterocycle, which generally makes it reactive toward electrophilic attack. nih.gov However, the reactivity of specific positions is highly dependent on the substituents present. In this compound, the C-2 position is occupied by a strongly electron-withdrawing ethyl carboxylate group. This group deactivates the entire imidazole ring towards electrophilic aromatic substitution, with the C-2 position being particularly electron-deficient. Consequently, electrophilic substitution at the remaining C-4 and C-5 positions is challenging under standard conditions.

Nucleophilic aromatic substitution (SNAr) on a heteroaromatic ring typically requires two key features: the presence of a good leaving group (such as a halogen) and activation by strongly electron-withdrawing groups. youtube.comyoutube.com The parent molecule, this compound, lacks a suitable leaving group on the imidazole ring, making direct SNAr reactions unfeasible. For such reactions to occur, the imidazole ring would first need to be functionalized with a leaving group, for example, through halogenation. Even then, the reaction would proceed only under forcing conditions unless further activated.

| Reaction Type | Feasibility on this compound Core | Rationale |

| Electrophilic Aromatic Substitution | Highly Unlikely | The C-2 ester group is strongly deactivating, making the C-4 and C-5 positions electron-poor and resistant to attack by electrophiles. |

| Nucleophilic Aromatic Substitution | Not Directly Applicable | The parent molecule lacks a leaving group on the imidazole ring, which is a prerequisite for the SNAr mechanism. youtube.comyoutube.com |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for creating carbon-carbon bonds and are widely used to functionalize heterocyclic cores. wikipedia.orgorganic-chemistry.orgmdpi.com These reactions, however, necessitate a precursor, typically an aryl or heteroaryl halide (or triflate), to act as the electrophilic coupling partner. Therefore, to apply these methods to this compound, the imidazole ring must first be regioselectively halogenated at either the C-4 or C-5 position.

Once a halo-imidazole derivative is obtained, it can be coupled with a variety of partners.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-imidazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new C-C bond. mdpi.com

Sonogashira Coupling: This reaction couples the halo-imidazole with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, to introduce an alkynyl substituent onto the imidazole core. wikipedia.orgorganic-chemistry.orgresearchgate.net

While specific examples detailing the cross-coupling of halogenated this compound are not prominent in the literature, the general applicability of these reactions to the imidazole scaffold is well-established. The following table provides representative examples of these transformations on analogous imidazole systems.

| Coupling Reaction | Imidazole Substrate (Analog) | Coupling Partner | Catalyst/Conditions | Product |

| Suzuki Coupling | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME, 80 °C | 2-(1-Ethyl-1H-indazol-5-yl)-pyrrole-1-carboxylic acid tert-butyl ester mdpi.com |

| Suzuki Coupling | Methyl 1H-pyrrole-2-carboxylate | Aryl Bromides | Pd Catalyst | 5-Aryl-pyrrole-2-carboxylates researchgate.net |

| Sonogashira Coupling | Aryl Imidazolylsulfonates | Phenylacetylene | Pd-precatalyst, SPhos, TEA, Water, MW | Coupled Aryl-Alkynes scispace.com |

| Sonogashira Coupling | 2-Chloroquinoline-3-carboxylate | Propargyl alcohol | Pd(PPh₃)₂Cl₂, Et₃N, Toluene | Pyrrolo[1,2-a]quinoline derivative researchgate.net |

Derivatization at the Ester Moiety

The ethyl ester group at the C-2 position is a versatile handle for further molecular elaboration through several classical transformations.

The ethyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 1-propyl-1H-imidazole-2-carboxylic acid. This transformation is typically achieved through saponification, which involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by neutralization with an acid. mnstate.eduorganic-chemistry.org The resulting carboxylic acid is a key intermediate for the synthesis of amides, more complex esters, and other derivatives. nih.gov A patent for a related imidazole derivative describes a similar hydrolysis using 10% aqueous sodium hydroxide in acetone, followed by refluxing for three hours and subsequent acidification to precipitate the carboxylic acid product. google.com

| Reagent | Solvent | Conditions | Product |

| NaOH (aq) | Acetone / Water | Reflux, 3h | 1-Propyl-1H-imidazole-2-carboxylic acid google.com |

| LiOH (aq) | THF / Water | Room Temperature | 1-Propyl-1H-imidazole-2-carboxylic acid |

| HCl (aq) | Water | Reflux | 1-Propyl-1H-imidazole-2-carboxylic acid |

Transesterification: The ethyl group of the ester can be exchanged for other alkyl groups through transesterification. This equilibrium-driven reaction is typically catalyzed by either an acid or a base and involves using a large excess of the desired alcohol to shift the equilibrium toward the product. A patent for a related compound mentions producing an ethyl carboxylate via a transesterification reaction in ethanol (B145695), highlighting the feasibility of this transformation within this class of molecules. google.com

Amidation: The conversion of the ester to an amide is a fundamental transformation for building peptide-like linkages or introducing diverse functional groups. This can be achieved via two primary routes:

Direct Aminolysis: Reaction of the ester with an amine. This process often requires high temperatures and may not be efficient for less reactive amines.

Two-Step Hydrolysis and Coupling: A more common and versatile method involves first hydrolyzing the ester to the carboxylic acid as described above. The resulting 1-propyl-1H-imidazole-2-carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). organic-chemistry.orgresearchgate.net This method is highly efficient and proceeds under mild conditions. organic-chemistry.orgresearchgate.net

| Reaction | Reagents | General Conditions | Product |

| Transesterification | R'-OH, Acid or Base catalyst | Reflux in excess R'-OH | Alkyl 1-propyl-1H-imidazole-2-carboxylate |

| Amidation (via acid) | 1. NaOH/H₂O; 2. H⁺; 3. R'R''NH, HBTU, DIPEA | 1. Hydrolysis; 2. Amide coupling at RT | N,N-Disubstituted-1-propyl-1H-imidazole-2-carboxamide organic-chemistry.orgresearchgate.net |

Chemical Modifications of the N-Propyl Substituent

Direct chemical modification of the N-propyl group on the this compound scaffold is synthetically challenging and not well-documented in the literature. The C-H bonds of the alkyl chain are generally unreactive and functionalization often requires harsh conditions that are incompatible with the other functional groups in the molecule.

Potential strategies like free-radical halogenation would likely lead to a mixture of products and could also result in undesired reactions at the imidazole ring. A more practical and common approach to introduce functionality on the N-1 substituent is not to modify the existing propyl group, but rather to synthesize the desired analogue from a common precursor. For instance, an N-H imidazole ester can be alkylated with a functionalized propyl halide (e.g., 1-bromo-3-hydroxypropane) to introduce a desired group regioselectively. acs.orgotago.ac.nz This synthetic strategy offers greater control and predictability compared to attempting a direct modification of the N-propyl chain.

Limited Research Data Available for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable lack of published research specifically detailing the synthetic utility and chemical transformations of this compound. The majority of available information pertains to structurally similar but more complex derivatives, particularly those that serve as intermediates in the synthesis of pharmaceuticals such as Olmesartan.

The provided article outline, specifically section "7.4. Application as a Key Building Block in the Synthesis of Complex Organic Molecules," requires detailed research findings and data tables that are not available for this specific compound. Generating content for this section would necessitate speculation based on the chemical behavior of related imidazole compounds, which would not adhere to the strict requirement for scientifically accurate and specific information.

Therefore, this article cannot be generated as requested due to the absence of direct and detailed research on this compound. Any attempt to fulfill the request would result in an article that is not based on factual, verifiable scientific evidence for the specified molecule.

For reference, the compound names that would have been included in the article are listed below.

Conclusion and Future Research Perspectives

Synthesis of Key Academic Discoveries and Methodologies for Imidazole-2-Carboxylates

The synthesis of the imidazole-2-carboxylate core is a subject of considerable research, with numerous methods developed to achieve this structure. These methodologies are foundational for the potential synthesis of specifically substituted derivatives.

One of the classical and improved approaches involves the oxidation of imidazole-2-carboxaldehyde. For instance, oxidation using hydrogen peroxide in an aqueous solution can yield 1H-imidazole-2-carboxylic acid, which can then be esterified to produce the desired ethyl ester. chemicalbook.comacs.org

Another significant strategy is the multi-component reaction, which allows for the construction of the imidazole (B134444) ring in a single step from simple precursors. The Radziszewski synthesis and its variations, for example, utilize an α-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an amine) to form substituted imidazoles. ijpsjournal.com More recent advances have focused on developing regiocontrolled synthesis methods to precisely place substituents on the imidazole ring. rsc.orgresearchgate.net For the synthesis of 2-carboxylate substituted imidazoles specifically, methods starting from oxime-hydroxylamines have been reported, proceeding through an N-oxide intermediate. researchgate.net

These diverse synthetic strategies provide a robust toolkit for chemists. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. For a target like Ethyl 1-propyl-1H-imidazole-2-carboxylate, a route involving the N-alkylation of ethyl imidazole-2-carboxylate with a propyl halide would be a logical subsequent step after the formation of the core ester.

Table 1: Overview of Selected Synthetic Methodologies for Imidazole-2-Carboxylate Scaffolds

| Methodology | Key Reactants | Key Features | Potential Applicability |

|---|---|---|---|

| Oxidation & Esterification | Imidazole-2-carboxaldehyde, Oxidizing Agent (e.g., H₂O₂), Ethanol (B145695) | A two-step process involving the creation of the carboxylic acid followed by esterification. chemicalbook.comacs.org | Applicable for creating the core ethyl imidazole-2-carboxylate structure. |

| Radziszewski Synthesis | α-Dicarbonyl, Aldehyde, Ammonia/Amine | A classical one-pot, multi-component reaction for forming the imidazole ring. ijpsjournal.com | Can be adapted to create substituted imidazole precursors. |

| From Oxime-Hydroxylamines | Oxime-hydroxylamine, Ethyl glyoxalate | Allows for the direct synthesis of C-2 carboxylate substituted imidazoles. researchgate.net | Provides a direct route to the core scaffold. |

| Metal-Catalyzed Cyclizations | Varies (e.g., amido-nitriles) | Modern methods offering high efficiency and regioselectivity. researchgate.net | Useful for complex or functionalized imidazole derivatives. |

Emerging Trends in N-Substituted Imidazole-2-Carboxylate Research

Research into N-substituted imidazoles is driven by their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijpsjournal.comnih.gov The N-substituent plays a crucial role in tuning the molecule's biological activity and physicochemical properties.

A significant trend is the use of microwave-assisted synthesis to accelerate reaction times and improve yields for creating N-substituted imidazoles. ijpsjournal.comsemanticscholar.org This green chemistry approach offers advantages over conventional heating methods. researchgate.net Another emerging area is the development of "biased agonists," where N-substituted compounds are designed to selectively activate specific downstream signaling pathways of a receptor, which is a sophisticated approach in modern drug discovery. acs.org

Future Directions in Novel Synthetic Route Development and Mechanistic Understanding

The future of synthetic chemistry for imidazole derivatives lies in the development of more efficient, sustainable, and versatile methods. A key goal is to create synthetic routes that are not only high-yielding but also environmentally benign, utilizing greener solvents and catalysts. researchgate.netresearchgate.net

One future direction is the expanded use of flow chemistry for the synthesis of imidazole compounds. Flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. There is also a continuous effort to discover novel catalytic systems, including those based on earth-abundant metals or organocatalysts, to replace more expensive and toxic heavy metal catalysts. researchgate.netorganic-chemistry.org

Advancements in Theoretical and Spectroscopic Characterization Techniques for Imidazole Scaffolds

The accurate characterization of newly synthesized imidazole derivatives is essential for confirming their structure and purity. A combination of spectroscopic and theoretical methods provides a comprehensive analysis of these molecules.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the structure of organic molecules. researchgate.net For this compound, specific chemical shifts and coupling patterns would confirm the presence and connectivity of the ethyl ester, the N-propyl group, and the protons on the imidazole ring.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. uokerbala.edu.iq

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule, such as the C=O stretch of the ester group and vibrations associated with the imidazole ring. researchgate.netresearchgate.net

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule and is often used to study the optical properties of imidazole derivatives. researchgate.net

Theoretical and Computational Techniques:

Density Functional Theory (DFT): DFT calculations have become an indispensable tool for complementing experimental data. researchgate.net These calculations can predict molecular geometries, vibrational frequencies (for comparison with FTIR spectra), and NMR chemical shifts. researchgate.net They also provide insights into the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

The integration of these advanced characterization techniques is crucial for the unambiguous identification of imidazole scaffolds and for understanding their intrinsic properties, which in turn informs their potential applications. uokerbala.edu.iqresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1H-imidazole-2-carboxylic acid |

| Imidazole-2-carboxaldehyde |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 1-propyl-1H-imidazole-2-carboxylate, and how can reaction conditions be controlled to improve yield?

- Methodology :

- Step 1 : Use nucleophilic substitution or condensation reactions to form the imidazole ring. Ethyl ester groups can be introduced via esterification under acidic or basic conditions (e.g., using ethanol and catalytic sulfuric acid) .

- Step 2 : Optimize temperature (typically 60–80°C) and solvent polarity (e.g., DMF or THF) to favor cyclization and minimize side reactions. Automated reactors or continuous flow systems enhance scalability and reproducibility .

- Step 3 : Monitor purity via HPLC or GC-MS, and confirm structure using /-NMR and IR spectroscopy. For crystallinity assessment, perform X-ray diffraction (if crystals are obtainable) .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodology :

- NMR Analysis : Compare experimental -NMR chemical shifts with predicted values (e.g., δ ~1.3 ppm for ethyl CH, δ ~4.3 ppm for ester CH). Use -NMR to confirm carbonyl (C=O) signals at ~160–170 ppm .

- Mass Spectrometry : ESI-MS or HRMS should match the molecular ion peak (e.g., [M+H] at m/z 197.12 for CHNO) .

- X-ray Crystallography : Refine single-crystal data using SHELXL or similar software to resolve bond lengths/angles (e.g., imidazole ring puckering parameters) .

Q. What are the common functional group transformations applicable to this compound?

- Methodology :

- Reduction : Use NaBH or LiAlH to reduce the ester group to a primary alcohol. Monitor reaction progress via TLC .

- Substitution : Replace the propyl group with electrophiles (e.g., alkyl halides) under basic conditions (KCO/DMF) .

- Hydrolysis : Convert the ester to a carboxylic acid using aqueous HCl/NaOH. Confirm via IR (broad O-H stretch at ~2500–3000 cm) .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state packing of this compound?

- Methodology :

- Hydrogen Bonding Analysis : Use graph-set notation (e.g., ) to classify H-bond motifs in crystal structures. Tools like Mercury or CrystalExplorer visualize networks .

- Van der Waals Contributions : Calculate packing coefficients (e.g., using PLATON) to assess steric effects. For Ethyl 1-propyl derivatives, propyl chains often induce layered packing .

- Contradictions : Discrepancies in reported crystal parameters (e.g., torsion angles) may arise from solvent inclusion or polymorphism. Cross-validate with multiple diffraction datasets .

Q. What computational methods predict the compound’s reactivity in catalytic or biological systems?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier orbitals (HOMO/LUMO) and electrostatic potential surfaces. Correlate with experimental redox potentials .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cytochrome P450 enzymes). Validate with MD simulations (GROMACS) .

- Limitations : Discrepancies between predicted and observed bioactivity may stem from solvation effects or protonation state variability .

Q. How can ring puckering and conformational dynamics be quantified in the imidazole core?

- Methodology :

- Cremer-Pople Parameters : Calculate puckering amplitude () and phase angle () from X-ray data. For five-membered rings, indicates significant non-planarity .

- Dynamic NMR : Use variable-temperature -NMR to study ring-flipping barriers. Low-temperature spectra resolve split signals for distinct conformers .

- Contradictions : Conflicting puckering values may arise from temperature-dependent crystallographic data vs. solution-state NMR. Compare with neutron diffraction for H-atom positions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for this compound?

- Approach :

- Variable Control : Replicate reactions under identical conditions (solvent purity, inert atmosphere).

- Side-Reaction Tracking : Use LC-MS to identify byproducts (e.g., dimerization or oxidation).

- Literature Comparison : Cross-reference protocols from PubChem and crystallographic studies (e.g., solvent polarity effects in vs. 12) .

Q. Why do computational models sometimes fail to predict experimental crystallographic data?

- Root Causes :

- Inadequate Basis Sets : Higher-level theories (e.g., CCSD(T)) improve accuracy but require significant computational resources.

- Crystal Packing Forces : DFT often neglects long-range dispersion forces critical in solid-state structures .

- Mitigation : Combine periodic boundary condition (PCE) calculations with experimental refinement (SHELXL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.